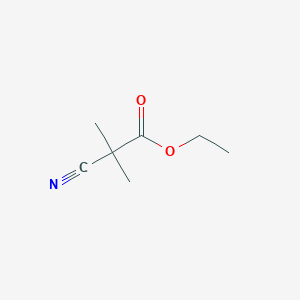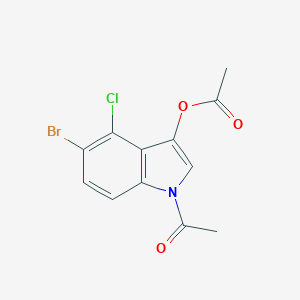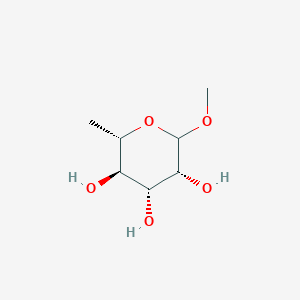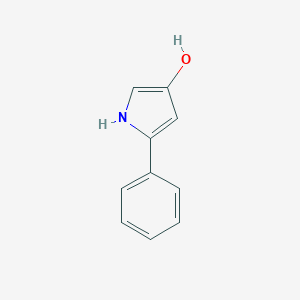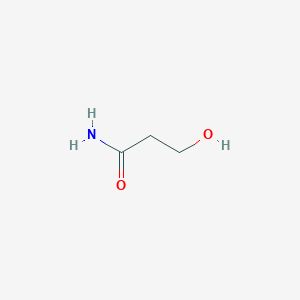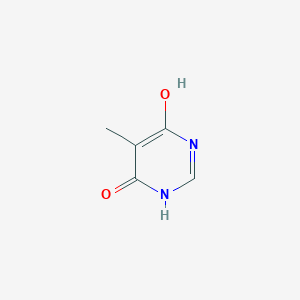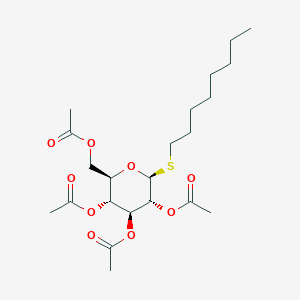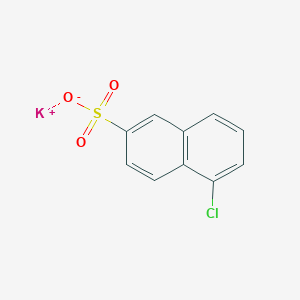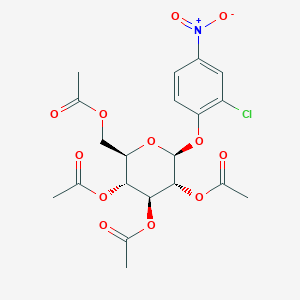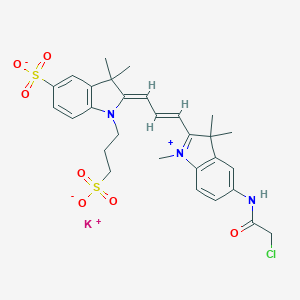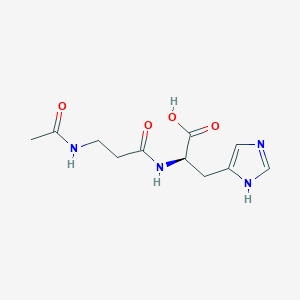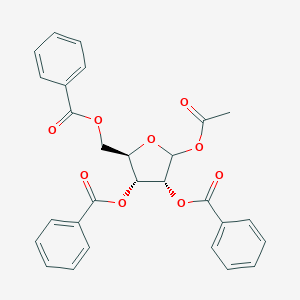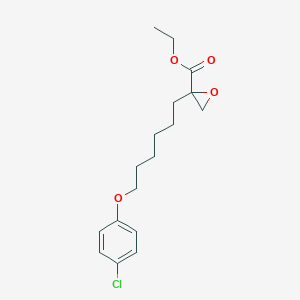
Etomoxir
説明
Etomoxir is a potent, reversible and competitive inhibitor of carnitine palmitoyltransferase-1 (CPT-1). It is a drug developed to treat metabolic diseases such as obesity and diabetes. CPT-1 is the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for oxidation, and etomoxir inhibits this process by blocking the enzyme. This drug has been extensively studied in preclinical and clinical studies and is currently being tested in clinical trials.
科学的研究の応用
Application in Lung Cancer Research
Scientific Field
Oncology, Immunotherapy
Summary of Application
Etomoxir has been used in research to study its effects on lung cancer, particularly in relation to immune checkpoint therapy. The focus is on cancer stem cells (CSCs), which are known to play a crucial role in immunotherapy-related resistance .
Methods of Application
The research involved metabolomics, transcriptomics, a lung epithelial-specific Cpt1a-knockout mouse model, and clinical analysis .
Results or Outcomes
The study found that CPT1A, a key rate-limiting enzyme of fatty acid oxidation, acts with L-carnitine, derived from tumor-associated macrophages to drive ferroptosis-resistance and CD8+ T cells inactivation in lung cancer . Targeting CPT1A enhances immune checkpoint blockade-induced anti-tumor immunity and tumoral ferroptosis in tumor-bearing mice .
Application in Bladder Cancer Research
Scientific Field
Oncology, Metabolism
Summary of Application
Etomoxir has been used to study its effects on bladder cancer. The research focused on the role of fatty acid oxidation (FAO) in tumor progression .
Methods of Application
The study involved inhibiting FAO with etomoxir, which caused lipid accumulation, decreased ATP and NADPH levels, and suppressed bladder cancer cell growth in vitro and in vivo .
Results or Outcomes
The study found that etomoxir suppresses tumor progression and induces cell cycle arrest at G0/G1 phase through the peroxisome proliferator-activated receptor (PPAR) γ-mediated pathway . The cell cycle arrest could be reversed by PPARγ antagonist GW9662 .
Off-Target Effects of Etomoxir
Scientific Field
Biochemistry, Metabolism
Summary of Application
Research has been conducted to identify the off-target effects of etomoxir, providing new insight into the role of fatty acid oxidation in cancer .
Application in Amyotrophic Lateral Sclerosis and Parkinson’s Disease Research
Scientific Field
Neurology, Neurodegenerative Diseases
Summary of Application
Danish 2 N Pharma is currently developing a drug against amyotrophic lateral sclerosis and Parkinson’s disease based on Etomoxir .
Methods of Application
The specific methods of application are not detailed in the available resources. However, it typically involves preclinical trials, including in vitro and in vivo studies, followed by clinical trials.
Results or Outcomes
The outcomes of this research are not yet available as the drug is still under development .
Application in Anti-Inflammatory and Anti-Carcinogenic Therapy
Scientific Field
Immunology, Oncology
Summary of Application
The University of Colorado holds patents for the use of a combination of Etomoxir with an inhibitor of glycolysis for use as an anti-inflammatory and anti-carcinogenic agent .
Results or Outcomes
The outcomes of this research are not yet available as the therapy is still under development .
Application in Heart Failure Research
Scientific Field
Cardiology, Metabolic Diseases
Summary of Application
Etomoxir has been used in research related to heart failure. The focus is on the role of fatty acid oxidation in the energy metabolism of the failing heart .
Methods of Application
The research involved administering etomoxir to animal models with heart failure to inhibit carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme in mitochondrial long-chain fatty acid oxidation .
Results or Outcomes
The study found that etomoxir treatment improved cardiac function and energetics, reduced cardiac hypertrophy and mortality in animal models of heart failure . However, clinical trials in humans were halted due to the development of hepatic toxicity .
Application in Diabetes Research
Scientific Field
Endocrinology, Metabolic Diseases
Summary of Application
Etomoxir has been used to study its effects on type 2 diabetes. The research focused on the role of fatty acid oxidation in insulin resistance .
Methods of Application
The study involved administering etomoxir to animal models with type 2 diabetes to inhibit fatty acid oxidation .
Results or Outcomes
The study found that etomoxir treatment improved insulin sensitivity and glucose tolerance in animal models of type 2 diabetes . However, similar to the heart failure research, clinical trials in humans were halted due to the development of hepatic toxicity .
特性
IUPAC Name |
ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLOHEOHWICNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869695 | |
| Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Etomoxir | |
CAS RN |
82258-36-4 | |
| Record name | Ethyl 2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82258-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etomoxir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082258364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-(6-(4-chlorophenoxy)hexyl)oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Potassium;1-(5-carboxypentyl)-2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15811.png)
![Potassium;2-[3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B15813.png)
